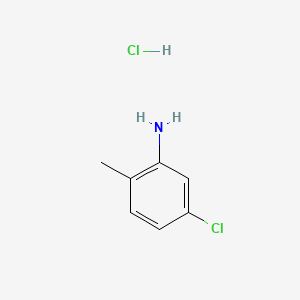

5-Chloro-2-methylaniline hydrochloride

Descripción

Contextualizing Aromatic Amine Hydrochloride Salts in Organic Synthesis

Aromatic amines are a cornerstone of organic chemistry, serving as precursors to a vast array of complex molecules. However, many amines are liquids or oils at room temperature, which can present challenges in handling, purification, and storage. reddit.com Furthermore, the amino group is susceptible to oxidation. To circumvent these issues, amines are often converted into their hydrochloride salts. youtube.com

The formation of an amine hydrochloride salt is a simple acid-base reaction where the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H⁺) from hydrochloric acid (HCl). youtube.com This process results in the formation of an ammonium (B1175870) salt, which is an ionic compound. oxfordreference.com These salts are typically crystalline solids, which are easier to handle, weigh, and store compared to their liquid amine counterparts. reddit.com

The conversion to a hydrochloride salt also significantly increases the water solubility of the aromatic amine. spectroscopyonline.com This property is particularly advantageous in many synthetic procedures and is crucial for applications in the pharmaceutical industry, where bioavailability of a drug substance is often enhanced by its water solubility. spectroscopyonline.com Moreover, the salt form can protect the amine group from unwanted side reactions during multi-step syntheses. google.com The free amine can be easily regenerated from its hydrochloride salt by treatment with a base, such as sodium hydroxide (B78521). oxfordreference.com In some modern synthetic applications, amine hydrochloride salts are being explored as bifunctional reagents, where both the amine and the chloride ion participate in the reaction, offering novel synthetic pathways. rsc.org

Research Significance of 5-Chloro-2-methylaniline (B43014) Hydrochloride as a Chemical Intermediate

5-Chloro-2-methylaniline hydrochloride holds considerable importance as a chemical intermediate, primarily in the synthesis of colorants and agrochemicals. nbinno.comguidechem.com The free amine, 5-chloro-2-methylaniline, is a key component in the production of various azo dyes and pigments. nbinno.comnih.gov For instance, it is a precursor for Pigment Red 7 and Pigment Yellow 49. nih.gov

In the agrochemical industry, one of the notable historical uses of a related isomer, p-chloro-o-toluidine, was in the manufacture of the insecticide and acaricide chlordimeform (B52258). nih.gov While the production of chlordimeform has largely ceased due to health concerns, the underlying synthetic chemistry highlights the utility of chlorinated toluidines in creating bioactive molecules. nih.govwikipedia.org The reactivity of the amino group and the influence of the chlorine and methyl substituents on the aromatic ring make 5-chloro-2-methylaniline a versatile building block.

Patents reveal its application in the synthesis of more complex molecules, including 5-chloro-2-methyl-1,4-phenylenediamine, which is a monomer used in the preparation of high-performance polyimide engineering plastics and aramid fibers. google.com The synthesis typically involves a coupling reaction of 5-chloro-2-methylaniline with a diazonium salt, followed by reduction. google.com

The physical and chemical properties of the parent amine, 5-chloro-2-methylaniline, are summarized in the table below.

Table 1: Physical and Chemical Properties of 5-Chloro-2-methylaniline

| Property | Value |

|---|---|

| CAS Number | 95-79-4 sigmaaldrich.com |

| Molecular Formula | C₇H₈ClN sigmaaldrich.com |

| Molecular Weight | 141.60 g/mol sigmaaldrich.com |

| Appearance | Grayish-white solid or clear yellow to light brown liquid after melting. nih.govprepchem.com |

| Melting Point | 22 °C sigmaaldrich.com |

| Boiling Point | 237 °C at 1013 hPa sigmaaldrich.com |

| Density | 1.17 g/cm³ at 20 °C sigmaaldrich.com |

| Flash Point | 160 °C (closed cup) sigmaaldrich.com |

| Water Solubility | < 1 g/L at 22 °C prepchem.com |

Historical Development and Evolution of Research on Chlorinated Toluidines

The study and industrial production of chlorinated toluidines date back to the early 20th century. For instance, the commercial production of p-chloro-o-toluidine began in Germany in 1924. nih.gov Early methods for the synthesis of chlorinated anilines and toluidines often involved the direct chlorination of the parent amine. However, these reactions were often difficult to control and typically yielded a mixture of isomers. For example, the direct chlorination of 2-toluidine (o-toluidine) was reported to produce a mixture of 3-chloro-2-methylaniline (B42847) and 5-chloro-2-methylaniline. google.com

To achieve better selectivity, synthetic strategies evolved. One common approach involved the protection of the amino group, for example, through acylation to form an N-acyl derivative. The N-acylated compound could then be chlorinated with greater control over the position of the incoming chlorine atom, followed by deprotection to yield the desired chlorinated toluidine. google.com However, this multi-step process added to the complexity and cost of production. google.com

A significant advancement in the synthesis of chlorinated toluidines was the development of methods starting from chlorinated nitrotoluenes. The reduction of a nitro group to an amino group is a well-established and high-yielding reaction. Therefore, the chlorination of a nitrotoluene followed by reduction provided a more direct and efficient route to specific isomers of chlorinated toluidines. nih.govguidechem.com For example, 5-chloro-2-methylaniline is commonly synthesized by the reduction of 4-chloro-2-nitrotoluene (B43163). nih.gov Various reducing agents and conditions have been explored for this transformation, including catalytic hydrogenation. google.com

A patented process describes the synthesis of 5-chloro-2-toluidine hydrochloride by reacting 2-toluidine hydrochloride with chlorine in an inert halohydrocarbon solvent. google.com This method offers the advantage of not requiring the protection and deprotection of the amino group, as the hydrochloride salt formation itself serves to moderate the reactivity and direct the chlorination. google.com More recent research continues to focus on developing even more efficient, cost-effective, and environmentally friendly methods for the synthesis of these important chemical intermediates. google.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

5-chloro-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN.ClH/c1-5-2-3-6(8)4-7(5)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMZGSMUCRXYUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064175 | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6259-42-3 | |

| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6259-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 5-chloro-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-2-methylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-o-toluidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684MXW9GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Engineering of 5 Chloro 2 Methylaniline Hydrochloride

Established Synthetic Pathways to 5-Chloro-2-methylaniline (B43014) Hydrochloride

Several well-established routes are employed for the synthesis of 5-chloro-2-methylaniline hydrochloride, each with distinct starting materials and reaction mechanisms.

Synthesis via Chlorination and Amination of Ortho-Toluidine

A primary method for the synthesis of 5-chloro-2-methylaniline involves the direct chlorination of ortho-toluidine. In a typical procedure, ortho-toluidine is dissolved in a solvent such as chlorobenzene, and then treated with hydrogen chloride gas. google.comprepchem.com Subsequently, chlorine gas is introduced into the reaction mixture at a controlled temperature, leading to the formation of the hydrochloride salt of 5-chloro-2-methylaniline. google.comprepchem.com The reaction is carefully managed to favor the desired isomer. The resulting hydrochloride salt can then be neutralized to isolate the free amine. google.comprepchem.com

A representative laboratory-scale synthesis involves dissolving distilled o-toluidine (B26562) in chlorobenzene, followed by the introduction of hydrogen chloride gas. google.comprepchem.com Chlorine gas is then bubbled through the solution at approximately 35°C. google.comprepchem.com The resulting this compound precipitates and is collected by filtration. google.comprepchem.com To obtain the free amine, the hydrochloride salt is treated with a sodium hydroxide (B78521) solution. google.comprepchem.com This process can yield around 75.5% of 5-chloro-2-toluidine, calculated based on the reacted o-toluidine. google.comprepchem.com

Production from 4-Chloro-2-nitrotoluene (B43163) via Polysulfide and Ammonium (B1175870) Salt Reduction

Another significant synthetic route is the reduction of 4-chloro-2-nitrotoluene. tcichemicals.com This method is considered one of the most common and direct pathways to produce 5-chloro-2-methylaniline. guidechem.com A specific and efficient approach involves the use of polysulfides in the presence of an ammonium salt. google.com This process is noted for its high product yield, lower production costs, and enhanced safety profile. google.com

In this method, a polysulfide, such as sodium polysulfide, calcium polysulfide, or ammonium polysulfide, is dissolved in water. google.com An ammonium salt, which can be ammonium chloride, ammonium sulfate, or others, is then added to the solution. google.com The mixture is heated, and 4-chloro-2-nitrotoluene is added dropwise to initiate the reduction reaction. google.com The reaction temperature is typically maintained between 30 and 105°C. google.com Following the completion of the reaction, the organic phase containing the product is separated, washed, and purified by distillation. google.com This method has been reported to achieve a purity of up to 99.78% and a yield as high as 98.94%. google.com

| Starting Material | Reagents | Temperature | Purity | Yield |

| 4-Chloro-2-nitrotoluene | Polysulfide, Ammonium Salt | 30-105°C | 99.78% | 98.94% |

Hydrogenation Routes from Dichloro-Methylanilines

Reductive dehalogenation, specifically the hydrogenation of dichloro-methylanilines, presents an alternative pathway to synthesize 5-chloro-2-methylaniline. This strategy involves the selective removal of a chlorine atom from a di-halogenated precursor.

A notable example is the hydrogenation of 4,5-dichloro-2-methylaniline (B1595065). prepchem.com In this process, 4,5-dichloro-2-methylaniline is subjected to hydrogenation under high pressure (100 atmospheres) and elevated temperature (220°C). prepchem.com The reaction is carried out in the presence of a specific catalyst and hydrochloric acid, leading to the selective removal of the chlorine atom at the 4-position. prepchem.com This method is capable of producing 5-chloro-2-methylaniline with a high purity of 99% and a yield of 82%. prepchem.com

| Precursor | Reaction Conditions | Catalyst | Purity | Yield |

| 4,5-dichloro-2-methylaniline | 220°C, 100 atm H₂ | Specific catalyst | 99% | 82% |

Advanced Synthetic Approaches and Process Optimization

Continuous research and development in the field are focused on enhancing the efficiency and purity of this compound synthesis.

Development of High-Purity Synthesis Protocols

The demand for high-purity 5-chloro-2-methylaniline, particularly for pharmaceutical and dye manufacturing, has driven the development of specialized synthesis protocols. A recently disclosed method aims specifically at preparing a high-purity final product. guidechem.com

The synthesis route starting from 4-chloro-2-nitrotoluene using polysulfide and ammonium salt reduction has been shown to produce 5-chloro-2-methylaniline with a purity of 99.78%. google.com The process involves dissolving the polysulfide in water, adding an ammonium salt, and then reacting it with 4-chloro-2-nitrotoluene at a controlled temperature. google.com The subsequent work-up, including separation of the organic phase, washing to neutrality, and distillation, contributes to achieving this high level of purity. google.com

Catalytic Systems and Reaction Conditions for Enhanced Yields

The choice of catalytic systems and the optimization of reaction conditions are crucial for maximizing the yield of this compound. In the context of producing chloro-methylanilines, catalytic hydrogenation of the corresponding nitro compounds is a common and efficient method.

The development of novel catalytic systems is a key area of research. For instance, ligand-modified Pt/C catalysts have been investigated for the selective hydrogenation of other chloro-nitro-toluenes, highlighting the importance of catalyst design in controlling regioselectivity. In the hydrogenation of 4,5-dichloro-2-methylaniline, the use of a specific, though often proprietary, catalyst is critical to achieving the high yield and selectivity reported. prepchem.com

Optimization of reaction parameters such as temperature and pressure is also vital. For example, in the hydrogenation of a related compound, 2-chloro-5-nitrotoluene, systematic control of temperature and pressure was employed to achieve a successful reduction, demonstrating a greener process where water is the only byproduct. The synthesis from 4-chloro-2-nitrotoluene using polysulfides and ammonium salts reports a high yield of 98.47% under optimized conditions, which include a specific molar ratio of reactants and controlled temperature. google.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is primarily driven by the need to enhance safety and reduce environmental impact. A notable advancement is the utilization of a polysulfide-based reduction method, which serves as a cleaner alternative to traditional catalytic hydrogenation. One such method involves reacting 4-chloro-2-nitro-toluene with a polysulfide, such as sodium polysulphide, in the presence of an ammonium salt. google.com This approach circumvents the use of heavy metal catalysts like nickel, platinum, or palladium, which are susceptible to poisoning, leading to poor activation performance and lower yields. google.comgoogle.com The polysulfide method is lauded for its high safety profile and contribution to cleaner production cycles, especially in commercial operations. google.com

Comparative Analysis of Synthetic Efficiencies and Scalability

The industrial viability of any chemical synthesis is a function of its efficiency, cost-effectiveness, and scalability. For this compound, various routes exist, each with a distinct profile of advantages and limitations.

Evaluation of Existing Methodological Drawbacks

Another widely cited issue is the high cost of starting materials. Several methods utilize 4-Chloro-2-nitrotoluene as the primary raw material. guidechem.com While effective, this precursor is expensive, which significantly narrows the profit margins for the final product. guidechem.com

Economic Feasibility and Industrial Production Routes

The economic viability of producing this compound is directly tied to the chosen synthetic route, considering raw material costs, reaction yields, and processing requirements. The use of 4-Chloro-2-nitrotoluene as a raw material is a common feature in several patented methods, including those involving reduction by sulfides or catalytic hydrogenation. guidechem.com However, the high price of this starting material presents a major economic hurdle. guidechem.com

In contrast, a method starting from the more accessible o-toluidine involves direct chlorination. prepchem.com While this route may appear more economical initially due to cheaper raw materials, it yields a mixture of products that require separation, impacting the final yield and adding to processing costs. The recovery and reuse of unreacted o-toluidine (0.56 mol recovered from 1.5 mols introduced) is a necessary step to improve its economic feasibility. prepchem.com

A method positioned as highly cost-effective involves the reduction of 4-chloro-2-nitro-toluene using polysulfides (like sodium polysulphide) and an ammonium salt. google.com This process is reported to achieve very high yields (up to 98.94%) and purity (99.78%) without the need for expensive and sensitive metal catalysts, thus presenting a compelling case for industrial application due to lower production costs and enhanced safety. google.com

| Synthetic Route | Starting Material(s) | Key Reagents | Reported Yield | Key Drawbacks | Reference |

|---|---|---|---|---|---|

| Polysulfide Reduction | 4-chloro-2-nitro-toluene | Sodium polysulphide, Ammonium salt | ~98% | Starting material can be costly | google.com |

| Direct Chlorination | o-toluidine | Chlorine gas, Hydrochloric acid | 75.5% (based on reacted toluidine) | Formation of isomers (e.g., 3,5-dichlorotoluidine), requires separation | prepchem.com |

| Catalytic Hydrogenation | 4,5-dichloro-2-methylaniline | H2 gas, Catalyst | 82% | Requires high pressure (100 atm) and temperature (220°C) | prepchem.com |

| Catalytic Hydrogenation | 4-chloro-2-nitro-toluene | Catalyst (e.g., Ni, Pt, Pd) | ~87% | Catalyst poisoning, high catalyst cost | google.com |

Challenges in Large-Scale Synthesis and Purification

Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several significant challenges. One major hurdle is the management of harsh reaction conditions required by some methods. For example, the catalytic hydrogenation of 4,5-dichloro-2-methylaniline requires high pressure (100 atmospheres) and high temperature (220°C), necessitating specialized and costly industrial reactors capable of safely handling these conditions. prepchem.com

Furthermore, the handling and disposal of waste streams, including spent catalysts and aqueous layers from washing steps, must be managed efficiently and in an environmentally responsible manner to ensure the sustainability of the industrial process. The need to wash the organic phase to neutrality after reaction indicates the generation of acidic or basic aqueous waste that requires treatment. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Methylaniline Hydrochloride

Fundamental Reaction Mechanisms of Aromatic Amines

The reactivity of 5-Chloro-2-methylaniline (B43014), an aromatic amine, is governed by the functional groups attached to the benzene (B151609) ring: an amino group (-NH2), a chloro group (-Cl), and a methyl group (-CH3). The interplay of the electronic effects of these substituents dictates the molecule's behavior in various chemical transformations.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.commasterorganicchemistry.com The reaction generally proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.org

In the case of 5-Chloro-2-methylaniline, the regioselectivity of EAS reactions is directed by the existing substituents. The amino and methyl groups are activating groups that increase the electron density of the ring, primarily at the ortho and para positions relative to themselves, thus accelerating the reaction. Conversely, the chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions due to resonance effects.

The strong activating, ortho-, para-directing nature of the amino group is the dominant influence. Considering the positions of the existing groups (amino at C1, methyl at C2, chloro at C5), the potential sites for electrophilic attack are C4 and C6.

A prominent example of EAS is nitration. Direct nitration of 5-Chloro-2-methylaniline with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO2) group. libretexts.org The powerful activating effect of the amino group directs the incoming nitro group primarily to the positions ortho and para to it. Given the steric hindrance from the adjacent methyl group at the C6 position, nitration is expected to occur predominantly at the C4 position, yielding 5-chloro-2-methyl-4-nitroaniline. To prevent oxidation of the ring and over-substitution, which can occur due to the highly activating nature of the primary amine, the reaction is often performed on the acetylated form, N-(5-chloro-2-methylphenyl)acetamide. The acetyl group can be subsequently removed via hydrolysis to yield the desired product.

Nucleophilic Aromatic Substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike EAS, SNAr reactions require specific conditions. The most common pathway is the addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups (like -NO2) positioned ortho or para to the leaving group. youtube.comyoutube.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. youtube.com

5-Chloro-2-methylaniline is not well-suited for this type of SNAr reaction. Its ring is substituted with electron-donating groups (amino and methyl), which destabilize the negative charge required for the Meisenheimer intermediate. Therefore, direct displacement of the chlorine atom by a nucleophile via the addition-elimination mechanism is unlikely under standard conditions.

An alternative pathway for SNAr is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This reaction requires a very strong base, such as sodium amide (NaNH2), to deprotonate a ring hydrogen adjacent to the leaving group, leading to the elimination of HX and the formation of a triple bond within the benzene ring. youtube.com The nucleophile then adds to the benzyne, followed by protonation, to give the substitution product. For 5-Chloro-2-methylaniline, this could theoretically occur, but it is a harsh reaction condition that can lead to a mixture of products.

The amine functionality of 5-Chloro-2-methylaniline is susceptible to both oxidation and reduction reactions.

Oxidation: The oxidation of 5-Chloro-2-methylaniline can lead to several products depending on the oxidizing agent and reaction conditions.

A kinetic and mechanistic study of the Mn(II) catalyzed periodate (B1199274) oxidation of 5-chloro, 2-methyl aniline (B41778) in an acetone-water medium showed that the reaction is first order with respect to the substrate, oxidant, and catalyst. The primary product of this reaction is 2-chloro, 5-methyl-1,4-benzoquinone. researchgate.net

Metabolically, aromatic amines can undergo N-oxidation. Studies have shown that 5-chloro-ortho-toluidine is activated in this way to form a nitrosoarene, which can then bind to biological macromolecules like hemoglobin. nih.gov

Enzymatic oxidation by soil fungi such as Geotrichum candidum can convert 5-chloro-o-toluidine into 4,4'-dichloro-2,2''-dimethylazobenzene. chemicalbook.com

Reduction: While the amine group itself is already in a reduced state, reduction reactions are central to the synthesis of 5-Chloro-2-methylaniline. The most common synthetic route involves the reduction of the corresponding nitro compound, 4-chloro-2-nitrotoluene (B43163). google.com This transformation can be achieved using various reducing agents, such as iron or zinc metal in an acidic medium. youtube.com

Diazotization: A crucial reaction of the primary aromatic amine group is diazotization. Treating 5-Chloro-2-methylaniline with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl, converts the amino group into a diazonium salt (5-chloro-2-methylbenzenediazonium chloride). This intermediate is highly valuable in organic synthesis as the diazonium group is an excellent leaving group and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction.

Hydrolysis Kinetics and Acid-Catalyzed Reactions

The study of hydrolysis kinetics provides insight into reaction mechanisms, particularly how factors like acid concentration and ionic strength influence reaction rates. Such studies have been performed on phosphate (B84403) derivatives of 5-Chloro-2-methylaniline.

The acid-catalyzed hydrolysis of di-5-chloro, 2-methyl aniline phosphate ester has been investigated in an aqueous dioxane mixture at elevated temperatures. pnrsolution.org The reaction's progress was monitored by measuring the concentration of inorganic phosphate produced over time. The study found that the hydrolysis follows pseudo-first-order kinetics. pnrsolution.org The rate of hydrolysis was observed to increase as the concentration of hydrochloric acid was raised from 0.1 to 4.0 mol dm⁻³. pnrsolution.org This indicates that the reaction is acid-catalyzed, with the conjugate acid species being a key reactive intermediate. pnrsolution.org

The pseudo-first-order rate coefficients for the hydrolysis of the diester at 80°C are presented in the table below.

Table 1: Pseudo first-order rate coefficients for the hydrolysis of di-5-chloro, 2-methyl aniline phosphate diester at 80°C. Data sourced from pnrsolution.org.

Acid Media: In the hydrolysis of both the mono- and di-phosphate esters of 5-chloro-2-methylaniline, the reaction rate changes with acid concentration. For the monoester, the rate decreases as HCl concentration increases from 0.1 to 1.0 M, which is attributed to the formation of less reactive neutral species. However, as the acidity further increases from 1.0 to 4.0 M HCl, the rate increases, indicating an ionic acceleration effect. allsubjectjournal.com For the diester, the rate consistently increases up to 4.0 M HCl, after which a further rise in acidity leads to a decrease in the rate. pnrsolution.org This decrease at very high acid concentrations is likely due to a reduction in water activity. tsijournals.com

The table below summarizes the effect of ionic strength on the hydrolysis of the diester.

Table 2: Effect of ionic strength on the rate of hydrolysis of di-5-chloro, 2-methyl aniline phosphate diester. Data sourced from pnrsolution.org.

Identification of Reactive Species in Acid-Catalyzed Processes

In acid-catalyzed processes, 5-Chloro-2-methylaniline hydrochloride exists in its protonated form, the 5-chloro-2-methylanilinium ion. The presence of a strong acid ensures that the amino group (-NH₂) is converted to its conjugate acid, the anilinium group (-NH₃⁺). This transformation is crucial as it profoundly alters the reactivity of the aromatic ring. The -NH₃⁺ group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution reactions, in stark contrast to the activating, ortho-para directing nature of the original -NH₂ group.

Another critical reactive species is formed during diazotization reactions in an acidic medium. In the presence of nitrous acid (HNO₂), prepared in situ from sodium nitrite and a strong acid like hydrochloric acid, the primary aromatic amine is converted into a diazonium salt (Ar-N₂⁺Cl⁻). learncbse.in The resulting diazonium ion is a key electrophilic intermediate. The mechanism of its formation involves a series of steps initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic solution. The amine then acts as a nucleophile, attacking the nitrosonium ion, and subsequent proton transfers and elimination of water lead to the formation of the stable diazonium ion. This species is a versatile intermediate in organic synthesis, acting as an electrophile in coupling reactions. The pH of the reaction medium is critical to ensure the presence and stability of these reactive species.

Formation of Derivatives and Downstream Chemical Transformations

The chemical structure of 5-Chloro-2-methylaniline, featuring a reactive amino group and a substituted benzene ring, makes it a valuable precursor for the synthesis of a wide range of organic compounds. Its functional groups can be readily modified through various chemical transformations to produce derivatives with applications in the dye and pharmaceutical industries. guidechem.com

Diazotization Reactions and Diazo Compound Formation

Diazotization is a cornerstone reaction for primary aromatic amines, including 5-Chloro-2-methylaniline. learncbse.in The process involves treating the amine with an aqueous solution of sodium nitrite in the presence of excess strong acid, typically hydrochloric acid, at low temperatures (0–5 °C). learncbse.in This reaction converts the primary amino group into a diazonium group (-N₂⁺), yielding 5-chloro-2-methyldiazonium chloride.

The reaction is highly sensitive to temperature; maintaining ice-cold conditions is essential to prevent the unstable diazonium salt from decomposing and releasing nitrogen gas. learncbse.in The resulting diazonium salt solution is typically used immediately in subsequent reactions without isolation. google.com This transformation is fundamental for producing a vast array of azo compounds and other substituted aromatic derivatives.

| Reagent/Condition | Purpose | Typical Specification | Source |

|---|---|---|---|

| Primary Aromatic Amine | Starting material | e.g., 5-Chloro-2-methylaniline | google.com |

| Sodium Nitrite (NaNO₂) | Source of nitrous acid | Aqueous solution | learncbse.in |

| Hydrochloric Acid (HCl) | Provides acidic medium and forms the diazonium salt | In excess | learncbse.in |

| Temperature | Stabilizes the diazonium salt | 0–5 °C (ice bath) | learncbse.in |

Condensation Reactions in Azo Dye Synthesis

The diazonium salt derived from 5-Chloro-2-methylaniline is a moderately reactive electrophile used in azo coupling reactions. This reaction involves the condensation of the diazonium salt with an electron-rich aromatic compound, known as a coupling component, to form an azo compound (a molecule with the R-N=N-R' functional group). These compounds are often intensely colored and form the basis of many commercial dyes and pigments. guidechem.com

The position of the coupling on the partner molecule is directed by the activating groups present. For example, the diazonium salt can be coupled with phenols, anilines, or naphthols. 5-Chloro-2-methylaniline itself can also act as a coupling component in certain reactions. google.com The synthesis of various pigments, such as Pigment Red 11, utilizes 5-Chloro-2-methylaniline as the starting diazo component.

| Pigment Name | C.I. Name | Key Process | Source |

|---|---|---|---|

| Pigment Red 11 | 12430 | Diazotization / Azo Coupling | |

| Azoic Diazo Component 32 | - | Diazotization | nih.gov |

Cyclization and Functionalization Reactions (e.g., quinazolines, isoxazoles for related compounds)

Beyond azo coupling, the structure of 5-Chloro-2-methylaniline allows for various functionalization and cyclization reactions to build more complex molecular architectures.

Ring Functionalization: The aromatic ring can undergo further electrophilic substitution. For instance, direct nitration with a mixture of sulfuric and nitric acids can introduce a nitro group, primarily at the 4-position, to yield 5-chloro-2-methyl-4-nitroaniline. To avoid oxidation of the highly activating amino group, this reaction is often performed on the acetylated precursor, N-(5-chloro-2-methylphenyl)acetamide, followed by hydrolysis to remove the acetyl protecting group.

N-Functionalization: The amino group is a key site for introducing new functional groups. It can undergo nucleophilic substitution reactions, such as reacting with halo-acids. For example, the reaction of 5-Chloro-2-methylaniline with bromoacetic acid leads to the formation of N-(5-chloro-2-methylphenyl)glycine. This type of derivative can serve as a precursor for the synthesis of heterocyclic compounds.

While direct synthesis of quinazolines or isoxazoles from 5-Chloro-2-methylaniline is not extensively detailed in the provided context, the functionalized derivatives created through nitration or N-alkylation are versatile intermediates that could potentially undergo subsequent cyclization reactions to form such heterocyclic systems.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Dye and Pigment Synthesis

5-Chloro-2-methylaniline (B43014) hydrochloride is a pivotal precursor in the manufacturing of various colorants. nih.gov Its primary role is in the synthesis of azo dyes and pigments, where it functions as a diazo component. nbinno.comca.gov The process typically involves the diazotization of the amine group on 5-chloro-2-methylaniline, followed by a coupling reaction with another aromatic compound to form the characteristic azo (-N=N-) linkage, which is the basis of the chromophore in these dyes. atamanchemicals.comgoogle.com

This compound is integral to the production of several commercially important azo dyes and pigments. It is a well-established starting material for products known for their specific coloristic properties. nbinno.com

Notable examples include:

Fast Red KB Base: Also known as Azoic Diazo Component 32, this is a widely recognized application of 5-chloro-2-methylaniline. nih.gov

Spectrolene Red KB: This is another significant dye synthesized from this intermediate. nih.gov

Pigment Red 11: The synthesis of this pigment utilizes 5-chloro-2-methylaniline as a key intermediate.

Pigment Yellow 77: This pigment is also derived from 5-chloro-2-methylaniline.

Table 1: Dyes and Pigments Derived from 5-Chloro-2-methylaniline

| Product Name | Chemical Class | Precursor |

| Fast Red KB | Azo Dye | 5-Chloro-2-methylaniline |

| Spectrolene Red KB | Azo Dye | 5-Chloro-2-methylaniline |

| Pigment Red 11 | Azo Pigment | 5-Chloro-2-methylaniline |

| Pigment Yellow 77 | Azo Pigment | 5-Chloro-2-methylaniline |

The dyes derived from 5-chloro-2-methylaniline hydrochloride are extensively used in the textile industry. nbinno.com They are suitable for dyeing natural and synthetic fibers, including cotton, silk, and nylon. ca.govgoogle.com The resulting azoic dyes are formed directly on the textile fibers through the reaction of the diazo component (derived from 5-chloro-2-methylaniline) and a coupling component. ca.gov While its use in the textile sector is well-documented, specific applications in the paper and leather industries are not extensively reported in publicly available literature.

Research has explored the use of 5-chloro-2-methylaniline in creating novel organic materials with specific light-absorbing properties. It is used in the synthesis of developers for thermal imaging materials, indicating its role in the development of advanced chromophores. google.com Furthermore, it serves as a yellow intermediate in the synthesis of macromolecular organic pigments, highlighting its utility in constructing large, stable colorant molecules. google.com The presence of the chloro and methyl groups on the aromatic ring can influence the electronic properties and stability of the resulting chromophore.

Utility in Pharmaceutical and Agrochemical Synthesis

Beyond the realm of colorants, this compound is a valuable building block in the synthesis of biologically active compounds for the pharmaceutical and agricultural industries. nbinno.comnordmann.global

This compound serves as a versatile starting material for the synthesis of various pharmaceutical active ingredients (APIs) and their precursors. nbinno.comatamanchemicals.com Its chemical structure allows for its incorporation into more complex molecules with desired therapeutic properties. It has been identified as a building block in the synthesis of compounds including analgesics (pain relievers), antipyretics (fever reducers), and antimicrobial agents. atamanchemicals.com While it is cited as a precursor for various biologically active compounds and inhibitors, specific, widely commercialized examples of antihistamines derived from it are not prominently documented in scientific literature. nordmann.global

In the agrochemical sector, 5-chloro-2-methylaniline is a known intermediate in the production of certain pesticides. atamanchemicals.com A notable example is its use in the synthesis of Chlordimeform (B52258), an acaricide and insecticide. The synthesis pathway to this agrochemical involves the use of 5-chloro-2-methylaniline as a key precursor.

Synthesis of Heterocyclic Scaffolds Utilizing Aminoaryl Moieties

The aminoaryl moiety of 5-chloro-2-methylaniline is a versatile building block for the construction of various heterocyclic scaffolds, which are central to medicinal chemistry and materials science. openmedicinalchemistryjournal.com The strategic placement of the chloro and methyl groups on the aniline (B41778) ring influences the electronic properties and reactivity of the molecule, allowing for its participation in several classical and modern cyclization reactions.

One of the primary applications of anilines in heterocyclic synthesis is in the formation of quinoline (B57606) derivatives. The Doebner-von Miller reaction, for instance, facilitates the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. wikipedia.orgslideshare.net This reaction is typically catalyzed by strong acids like polyphosphoric acid or Lewis acids such as tin tetrachloride. wikipedia.org A proposed mechanism involves the initial conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.org Similarly, the Pfitzinger reaction allows for the synthesis of quinoline-4-carboxylic acids from the reaction of an aniline with isatin (B1672199) and a carbonyl compound under basic conditions. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of isatin to a keto-acid, which then condenses with the carbonyl compound and the aniline to form the quinoline structure. wikipedia.org

Modern synthetic methods have further expanded the utility of chloro-anilines. Palladium-catalyzed C-N coupling and subsequent intramolecular cyclization reactions offer a powerful strategy for creating diverse heterocyclic systems from a common precursor. mit.edu For example, diarylamine intermediates, formed from the coupling of a substituted 2-chloroaniline (B154045) with a vinyl-substituted bromobenzene, can be selectively converted into various 5-, 6-, or 7-membered nitrogen-containing heterocycles like carbazoles, acridines, and dibenzazepines. mit.edu The selectivity of these transformations is often controlled by the choice of the phosphine (B1218219) ligand used in the palladium catalytic system. mit.edu

The table below summarizes key synthetic routes to heterocyclic systems utilizing aniline precursors.

| Reaction Name | Reactants | Product Class | Significance |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinolines | A classic and versatile method for quinoline synthesis. wikipedia.orgresearchgate.net |

| Pfitzinger Reaction | Aniline, Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acids | Provides access to quinolines with a carboxylic acid functional group, a key pharmacophore. wikipedia.orgresearchgate.net |

| Palladium-Catalyzed Cyclization | Substituted Aniline, Functionalized Aryl Halide | Carbazoles, Acridines, Dibenzazepines, etc. | Modern, ligand-controlled method offering access to a wide array of complex N-heterocycles from common intermediates. mit.edu |

Exploratory Applications in Emerging Fields

The unique electronic and structural features of this compound make it a candidate for investigation in several emerging technological and scientific fields. Its potential extends beyond a traditional chemical intermediate to applications in functional materials and catalysis development.

Design and Synthesis of Functional Materials Incorporating the Aniline Moiety

5-Chloro-2-methylaniline serves as a valuable monomer for the synthesis of functional polymers, particularly derivatives of polyaniline (PANI). PANI is a well-studied conducting polymer known for its straightforward synthesis, good environmental stability, and unique doping/dedoping behavior. nii.ac.jp However, pristine PANI often suffers from poor solubility, which limits its processability and hinders its application in many areas. nii.ac.jp

Introducing substituents onto the aniline ring is a primary strategy to overcome this limitation. researchgate.net The incorporation of groups like the chloro and methyl substituents from 5-chloro-2-methylaniline into the polymer backbone can weaken the interchain interactions and reduce the chain's stiffness, thereby increasing the polymer's solubility in common organic solvents. researchgate.netresearchgate.net This enhanced solubility is crucial for creating uniform films and coatings for applications such as electrochromic devices and anticorrosion layers. researchgate.net

While improving solubility, substituents can also modulate the electronic properties of the resulting polymer. The electronic effects of the chloro (electron-withdrawing) and methyl (electron-donating) groups can alter the conductivity of the PANI derivative. researchgate.net Research has shown that such substitutions can sometimes lead to a decrease in conductivity compared to unsubstituted PANI, but the trade-off for improved processability is often advantageous for specific applications, such as in certain types of sensors or solar cells. researchgate.net The synthesis of these derivatives is typically achieved through the chemical or electrochemical oxidative polymerization of the corresponding aniline monomer. nii.ac.jp

The table below details the influence of substituents on the properties of polyaniline.

| Property | Effect of Ring Substitution (e.g., with Chloro, Methyl groups) | Potential Application |

| Solubility | Generally increases due to reduced interchain forces and chain stiffness. nii.ac.jpresearchgate.net | Enhanced processability for film and coating formation. |

| Conductivity | Can be modulated (increased or decreased) depending on the electronic nature and position of the substituent. researchgate.net | Tailoring of electronic properties for sensors, electrochromic devices, and solar cells. researchgate.netresearchgate.net |

| Anticorrosion | Substituted polyanilines can form effective protective coatings on metals like aluminum alloys. researchgate.net | Development of advanced anticorrosive primers and coatings. |

| Stability | Can enhance thermal stability and environmental resistance. nih.gov | Creation of more durable and long-lasting electronic components. |

Catalysis and Reaction Medium Development

In the realm of catalysis, 5-chloro-2-methylaniline is primarily viewed as a substrate for developing and optimizing new catalytic reactions rather than as a catalyst itself. The synthesis of this compound and its derivatives often relies on catalytic hydrogenation, where a nitro-precursor like 4-chloro-2-nitrotoluene (B43163) is reduced in the presence of a metal catalyst such as platinum or palladium on carbon. Research in this area focuses on developing highly efficient and selective catalysts that are reusable and environmentally benign, with water often being the only byproduct.

Furthermore, the synthesis of functional materials from aniline derivatives, such as the polymerization of 5-chloro-2-methylaniline, provides a platform for exploring novel reaction media. For instance, the use of supramolecular ionic assemblies as a reaction medium for PANI synthesis has been shown to produce polymers with a low polydispersity index, indicating greater control over the polymerization process. nii.ac.jp The development of such specialized media is critical for controlling polymer properties and achieving desired material characteristics. The use of substrates like 5-chloro-2-methylaniline is essential for testing the efficacy and scope of these new catalytic systems and reaction environments.

Biological Activity and Toxicological Mechanisms of 5 Chloro 2 Methylaniline Hydrochloride

Carcinogenic Potential and Mechanisms of Action

The carcinogenicity of 5-chloro-2-methylaniline (B43014) is understood through its classification by international bodies, evidence from animal studies, and its metabolic transformation into reactive molecules that can interact with cellular macromolecules.

The International Agency for Research on Cancer (IARC) has evaluated 5-chloro-o-toluidine and classified it under Group 3: Not classifiable as to its carcinogenicity to humans . inchem.orgca.govwho.int This classification indicates that there is inadequate evidence of carcinogenicity in humans and limited or inadequate evidence in experimental animals. inchem.org For 5-chloro-o-toluidine, IARC concluded there was no data from human studies and limited evidence in experimental animals. inchem.orgwho.int In Germany, it is listed as a Class 3 carcinogenic substance, a category for substances of concern where data is not sufficient for a conclusive assessment. who.intnih.gov

Carcinogenicity bioassays conducted by the U.S. National Cancer Institute (NCI) revealed clear evidence of carcinogenic activity in mice, while the findings in rats were considered equivocal. ca.gov

In B6C3F1 mice fed diets containing 5-chloro-o-toluidine, statistically significant increases in the incidence of hemangiosarcomas, a rare tumor of the blood vessels, were observed in both males and females. industrialchemicals.gov.aunih.govca.gov Additionally, the studies showed a significantly increased incidence of hepatocellular carcinomas and adenomas in both sexes of mice. industrialchemicals.gov.auca.gov

Table 1: Summary of Carcinogenicity Findings for 5-Chloro-o-toluidine in Rodents

| Species/Sex | Target Organ | Tumor Type | Result |

|---|---|---|---|

| Mouse (Male) | Vascular System | Hemangiosarcoma | Positive industrialchemicals.gov.auca.gov |

| Liver | Hepatocellular Carcinoma/Adenoma | Positive industrialchemicals.gov.auca.gov | |

| Mouse (Female) | Vascular System | Hemangiosarcoma | Positive industrialchemicals.gov.auca.gov |

| Liver | Hepatocellular Carcinoma/Adenoma | Positive industrialchemicals.gov.auca.gov | |

| Rat (Male) | Adrenal Gland | Pheochromocytoma | Equivocal (Significant dose-related trend) nih.govca.gov |

| Rat (Female) | All | - | Negative ca.gov |

Although the specific pharmacokinetics of 5-chloro-2-methylaniline have not been extensively studied, it is widely understood that primary aromatic amines share common metabolic activation pathways. ca.gov These pathways can transform the parent compound into chemically reactive electrophiles capable of binding to cellular macromolecules like protein and DNA, which is a critical step in initiating carcinogenesis. ca.gov The metabolic activation of 5-chloro-2-methylaniline is presumed to proceed through several key steps.

The initial and critical step in the metabolic activation of many carcinogenic aromatic amines is N-oxidation, catalyzed by enzymes, leading to the formation of N-arylhydroxylamines. industrialchemicals.gov.auca.gov While this pathway has not been directly demonstrated for 5-chloro-2-methylaniline, strong evidence from related compounds and indirect evidence from its own reactivity support this mechanism. ca.gov For instance, studies on the structurally similar compounds o-toluidine (B26562) and 4-chloro-o-toluidine have confirmed the formation of arylhydroxylamine metabolites. ca.gov The ability of 5-chloro-2-methylaniline to bind to hemoglobin is also considered indicative of the formation of an N-hydroxylamine intermediate. industrialchemicals.gov.auca.gov

The N-arylhydroxylamine metabolite is unstable and can be further oxidized to form a highly reactive arylnitroso compound (nitrosoarene). nih.govca.gov This reactive species is believed to be responsible for certain toxic effects and for covalent binding to proteins. ca.gov In the case of 5-chloro-2-methylaniline, its metabolic activation to an arylnitroso derivative is evidenced by the formation of covalent adducts with hemoglobin in both rats and mice. who.intnih.govca.gov This binding to hemoglobin serves as a biomarker of exposure and metabolic activation, as the pathways leading to hemoglobin binding and DNA binding both proceed through the common N-arylhydroxylamine precursor. ca.gov

Following N-hydroxylation, the resulting arylhydroxylamine can undergo Phase II conjugation reactions, such as O-glucuronidation. ca.gov This process, which forms a glucuronide conjugate, can be a detoxification step, but it can also play a role in bioactivation. ca.gov The glucuronide conjugates can be transported to other tissues, such as the urinary bladder. ca.gov In an acidic environment, like that found in urine, these conjugates can undergo hydrolysis, regenerating the reactive arylhydroxylamine locally. ca.gov This mechanism is a proposed pathway for bladder carcinogenesis by some aromatic amines. Studies of related toluidines have identified glucuronide conjugates as metabolites. ca.gov

Macromolecular Adduct Formation: DNA and Hemoglobin Binding

The metabolic activation of 5-chloro-2-methylaniline is a critical step in its mechanism of toxicity, leading to the formation of reactive intermediates that can bind to cellular macromolecules like protein and DNA. Like many aromatic amines, it is thought to undergo an initial N-oxidation to form a nitrosoarene metabolite. nih.gov This reactive species can then covalently bind to nucleophilic sites on macromolecules, forming adducts.

Research has demonstrated the formation of hemoglobin adducts following exposure to 5-chloro-2-methylaniline. In a study involving oral administration of the compound to female Wistar rats and female B6C3F1 mice, covalent binding to hemoglobin was observed. nih.gov The binding of such monocyclic aromatic amines is understood to occur through the reaction of their respective nitrosoarene metabolites with hemoglobin. nih.gov A significant species difference was noted, with the hemoglobin binding index being 28-fold higher in rats than in mice, which may indicate differences in the extent of N-oxidation between the two species. nih.gov

Evidence also points to interactions with DNA. Administration of 5-chloro-2-methylaniline has been shown to inhibit testicular DNA synthesis in mice. nih.govca.gov This inhibition suggests an interaction with the DNA replication process, a potential consequence of DNA adduct formation or other forms of DNA damage. ca.gov

Table 1: Hemoglobin Binding of 5-Chloro-2-methylaniline in Animal Models

| Species | Route of Administration | Finding | Reference |

|---|---|---|---|

| Wistar Rat (female) | Oral | Covalent binding to hemoglobin observed. | nih.gov |

Structure-Activity Relationships in Carcinogenesis

The carcinogenic potential of 5-chloro-2-methylaniline is linked to its chemical structure. Structural analysis has identified features within the molecule that are predictive of genotoxicity. nih.govca.gov The arrangement of the chloro and methyl groups on the aniline (B41778) ring influences its metabolic activation and subsequent reactivity.

The carcinogenicity of 5-chloro-2-methylaniline shows similarities to that of its structural isomers, particularly 4-chloro-o-toluidine. ca.gov This suggests that the presence and position of the chlorine atom on the toluidine (methylaniline) backbone are key determinants of its carcinogenic activity. The National Cancer Institute (NCI) concluded that 5-chloro-o-toluidine was carcinogenic to B6C3F1 mice, causing hemangiosarcomas and hepatocellular carcinomas in both sexes. ca.gov This profile is similar to findings for the 4-chloro analog, reinforcing the structure-activity relationship among chlorinated toluidines. ca.gov

Genotoxicity and Mutagenicity Studies

The genotoxicity of 5-chloro-2-methylaniline has been evaluated in various assays, with mixed results depending on the test system and endpoint measured.

DNA Damage Assessment (e.g., Unscheduled DNA Synthesis)

Assessments of direct DNA damage have provided varied findings. In one study, 5-chloro-2-methylaniline did not induce unscheduled DNA synthesis (UDS) in cultured rat hepatocytes, suggesting a lack of DNA repair induction under those specific test conditions. nih.gov The UDS assay is a method for quantifying global genomic nucleotide excision repair. nih.gov

In contrast, an in vivo study in male mice demonstrated that oral administration of 5-chloro-2-methylaniline inhibited testicular DNA synthesis, as measured by a decrease in the incorporation of tritiated thymidine. nih.govca.gov A strong correlation has been observed between the inhibition of testicular DNA synthesis and the carcinogenic or mutagenic activity of chemicals. ca.gov

Chromosomal Aberrations and Sister Chromatid Exchanges (for related compounds)

While specific data on chromosomal aberrations for 5-chloro-2-methylaniline is limited, studies on structurally related compounds provide relevant insights. For instance, its analogue, 4-chloro-o-toluidine, has been shown to be genotoxic in several short-term tests, particularly at higher doses. ca.gov This suggests that compounds within this chemical class have the potential to induce chromosomal damage.

Other Toxicological Endpoints and Related Mechanisms

Beyond direct genotoxicity, 5-chloro-2-methylaniline has been shown to induce tumors in animal bioassays. In a long-term study conducted by the National Cancer Institute, the compound was administered in the diet to mice and rats. ca.gov

In B6C3F1 mice, a statistically significant increase in the incidence of hemangiosarcomas, primarily in adipose tissue, was observed in both males and females. nih.govca.gov Furthermore, the incidence of hepatocellular carcinomas was also significantly elevated in both sexes of mice. nih.govca.gov

In Fischer 344 rats, the evidence for carcinogenicity was less conclusive. ca.gov While no statistically significant increase in treatment-related tumors was found in the treated groups compared to controls, a dose-related positive trend for phaeochromocytomas of the adrenal gland was observed in male rats. nih.govca.gov

Table 2: Carcinogenicity Findings for 5-Chloro-o-toluidine in Rodent Bioassays

| Species | Sex | Target Organ/Tissue | Tumor Type | Reference |

|---|---|---|---|---|

| B6C3F1 Mouse | Male & Female | Adipose Tissue (primarily) | Hemangiosarcoma | nih.govca.gov |

| B6C3F1 Mouse | Male & Female | Liver | Hepatocellular Carcinoma | nih.govca.gov |

Acute Toxicity and Organ-Specific Effects (e.g., urinary tract, methemoglobinemia for related compounds)

5-Chloro-2-methylaniline and its hydrochloride salt exhibit notable acute toxicity. The compound is classified as harmful if swallowed or in contact with the skin. nih.govfishersci.com Experimental data has established specific lethal dose values, as detailed in the table below.

| Acute Toxicity of 5-Chloro-2-methylaniline | |

| Exposure Route | Value |

| Oral (Rat, female) | LD50: 716 mg/kg |

| Oral (Rat) | LD50: 464 mg/kg |

| Dermal (Cat, female) | 100% mortality at 1667 mg/kg |

Data sourced from references chemicalbook.comsigmaaldrich.com.

Organ-specific toxicity is a significant concern. Reports from occupational exposure in dye manufacturing have linked the chemical to hemorrhagic cystitis, indicating a direct effect on the urinary tract. nih.gov For the related compound para-chloroaniline, studies in rats have shown that administration induced decreased urine volume, hematuria, and elevated blood urea (B33335) nitrogen, further highlighting the potential for chloroanilines to impact the urinary system. who.int

A primary hematological effect associated with aromatic amines is methemoglobinemia. nih.govnj.gov This condition arises when the ferrous iron (Fe²⁺) in hemoglobin is oxidized to ferric iron (Fe³⁺), rendering the hemoglobin incapable of transporting oxygen and leading to tissue hypoxia. youtube.com Exposure to 5-chloro-o-toluidine may cause methemoglobinemia. nih.govfishersci.com The mechanism involves the metabolic N-hydroxylation of arylamines, which then undergo a co-oxidation reaction with oxy-hemoglobin to form methemoglobin and arylnitroso intermediates. nih.govnih.gov These arylnitroso compounds can participate in an enzymatic redox cycle within erythrocytes, perpetuating the formation of methemoglobin. nih.govacs.org Humans are generally more sensitive than rats to the chemical induction of methemoglobinemia. industrialchemicals.gov.au

Cellular Interactions and Molecular Targets (e.g., enzyme inhibition, tubulin assembly inhibition)

At the molecular level, 5-Chloro-2-methylaniline interacts with key cellular components. A primary target is hemoglobin, with studies demonstrating that the compound covalently binds to hemoglobin in both Wistar rats and B6C3F1 mice. ca.govnih.gov This binding is believed to occur through its arylnitroso metabolite, which reacts with the protein. nih.govnih.gov The hemoglobin binding index was found to be significantly higher in rats than in mice, suggesting species-specific differences in metabolic N-oxidation. nih.gov

Beyond hemoglobin, the compound has been shown to interfere with nucleic acid metabolism. In one study, oral administration of 5-chloro-o-toluidine to male mice at a dose of 200 mg/kg body weight resulted in the inhibition of testicular DNA synthesis. ca.govnih.gov Furthermore, it was reported to transform mouse BALB/c-3T3 cells in culture. ca.gov

For related classes of compounds, a significant molecular target in anticancer and antimicrobial research is tubulin. nih.gov Tubulin proteins polymerize to form microtubules, which are essential for cell division, motility, and maintaining cell structure. cytoskeleton.com The inhibition of tubulin polymerization disrupts these processes, ultimately leading to cell death. cytoskeleton.comnih.gov Compounds can inhibit tubulin polymerization by binding at specific sites, such as the colchicine (B1669291) binding site on the β-tubulin subunit. cytoskeleton.commdpi.com While direct evidence for 5-Chloro-2-methylaniline acting as a tubulin inhibitor is not specified, the investigation of this mechanism is a common strategy for discovering new therapeutic agents. nih.govmdpi.com

Research on Potential Therapeutic and Antimicrobial Activities of Derivatives

Investigation of Antimicrobial Properties

The modification of chemical structures like 5-Chloro-2-methylaniline is a strategy for developing new therapeutic agents. Research into related structures has revealed potential antimicrobial activities. For instance, various natural and synthetic benzofuran (B130515) derivatives, which can incorporate halogen substitutions, have demonstrated antibacterial and antifungal properties. nih.gov The introduction of halogen atoms, such as chlorine, into these molecular scaffolds is a known approach to enhance biological activity. nih.gov While a soil fungus, Geotrichum candidum, has been shown to convert 5-chloro-o-toluidine into 4,4'-dichloro-2,2''-dimethylazobenzene, research into therapeutically useful antimicrobial derivatives of this specific aniline is an area for further exploration. chemicalbook.com

Exploration of Anticancer Activities

While 5-chloro-o-toluidine itself is considered carcinogenic in mice, inducing tumors such as hemangiosarcomas and hepatocellular carcinomas, the development of its derivatives aims to create compounds with selective anticancer potential. ca.gov The strategy involves modifying the core structure to target cancer cells specifically. nih.gov

Research into related halogenated compounds has shown promise. For example, derivatives of benzofuran containing chlorine or other halogens have been identified as having antiproliferative effects against various human cancer cell lines. nih.gov The table below summarizes the activity of a related chloro-benzofuran derivative.

| Anticancer Activity of a Benzofuran Derivative | |

| Compound | Activity |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Showed most promising activity against the A549 (lung cancer) cell line. Induced G2/M phase cell cycle arrest in HepG2 (liver cancer) cells. |

Data sourced from reference nih.gov.

This research demonstrates that the presence and position of halogen atoms can be crucial for cytotoxic activity against tumor cells. nih.gov The mechanism for some of these derivatives involves inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. nih.gov

Neuroprotective Effects (exploratory for related compounds)

The investigation of substituted anilines and related chloro-aromatic compounds extends to the central nervous system, with some derivatives being explored for neuroprotective properties. A recently synthesized calcineurin inhibitor, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide, has shown neuroprotective potential in biological models of Parkinson's disease. nih.gov This compound, which features a 5-chloro substituted ring, was found to reduce intracellular reactive oxygen species and reverse the overexpression of α-synuclein in cell line models. nih.gov In C. elegans models of Parkinson's, it demonstrated the ability to restore dopamine-dependent behaviors. nih.gov

Other research has focused on developing inhibitors of kinases like Fyn and GSK-3β, which are implicated in neurodegenerative diseases. acs.org These development programs have explored scaffolds that can incorporate substituted aniline moieties to create selective inhibitors with the potential to promote neurogenesis and provide neuroprotection. acs.org Conversely, some studies on substituted anilines have reported neurotoxic effects, indicating that small structural changes, such as the position of a halogen atom on the aniline ring, can significantly alter the compound's activity within the nervous system. researchgate.net

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation (e.g., IR for derivatives)

Spectroscopic techniques are fundamental in determining the molecular structure of chemical compounds. Infrared (IR) spectroscopy, in particular, is a powerful tool for identifying the functional groups present in a molecule, thereby aiding in the structural elucidation of derivatives of 5-Chloro-2-methylaniline (B43014). nih.govarcjournals.orgslideshare.net

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. arcjournals.org Different types of bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound. arcjournals.orgfiveable.me The IR spectrum of an aniline (B41778) derivative, for instance, will show distinct absorption bands corresponding to N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations. researchgate.net

For derivatives of 5-Chloro-2-methylaniline, any chemical modification would lead to predictable changes in the IR spectrum. For example, acylation of the amino group would introduce a strong carbonyl (C=O) stretching band, typically in the range of 1650-1700 cm⁻¹. The exact position of this peak can provide further insights into the electronic environment of the carbonyl group. The region between 1450 cm⁻¹ and 600 cm⁻¹ of an IR spectrum is known as the fingerprint region, which shows a complex pattern of absorptions unique to a particular molecule. arcjournals.orgfiveable.me Even minor structural changes can lead to significant alterations in this region, making it a valuable tool for confirming the identity of a specific derivative. fiveable.me

Machine learning models are increasingly being used to analyze IR spectra, moving beyond simple functional group identification to predict the entire molecular structure. nih.gov

Table 1: Characteristic IR Absorption Frequencies for 5-Chloro-2-methylaniline and its Potential Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Methyl (C-H) | Stretching | 2850-2960 |

| Aromatic C=C | Stretching | 1400-1600 |

| C-N | Stretching | 1250-1360 |

| C-Cl | Stretching | 600-800 |

| Amide (N-H) (in derivatives) | Bending | 1550-1640 |

| Carbonyl (C=O) (in derivatives) | Stretching | 1650-1700 |

This table presents generalized data and actual peak positions may vary based on the specific molecular environment.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for assessing the purity of 5-Chloro-2-methylaniline hydrochloride and identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermolabile compounds like aromatic amines. thermofisher.com It offers high resolution and sensitivity, allowing for the separation of the main compound from closely related impurities. nih.govmdpi.com The purity of this compound is often specified to be greater than 98.0% as determined by HPLC. tcichemicals.comtcichemicals.com

In a typical HPLC method for analyzing aromatic amines, a reversed-phase column, such as a C18 column, is used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components. nih.govnih.gov Detection is commonly performed using a UV detector, as aromatic amines exhibit strong UV absorbance.

The development of a validated HPLC method involves assessing several parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govmdpi.com For instance, a study on the analysis of five aromatic amines reported a linear range of 0.1-10.0 mg/L with detection limits between 0.015 and 0.08 mg/L. nih.gov

Table 2: Example of HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 2.7 µm) nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid nih.gov |

| Elution | Gradient nih.govnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Injection Volume | 10 µL nih.gov |

| Column Temperature | 25 °C nih.gov |

This table provides a generalized example; specific conditions must be optimized for this compound.

Gas Chromatography (GC) is another powerful technique for the quantitative analysis of volatile and thermally stable compounds. sigmaaldrich.com While some aromatic amines can be thermolabile, GC methods have been successfully developed for their analysis, sometimes requiring a derivatization step to improve volatility and thermal stability. thermofisher.com However, direct GC analysis of chlorinated anilines is also common. d-nb.inforesearchgate.net

For the quantitative analysis of 5-Chloro-2-methylaniline, a GC system equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used. nih.govepa.gov The choice of detector depends on the desired sensitivity and selectivity. Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both quantitative data and structural information for impurity identification. d-nb.inforesearchgate.netanalytice.com

A Chinese patent describes a synthesis method for 5-chloro-2-methyl aniline where gas chromatography was used to analyze the purity of the final product, which was found to be 99.78%. google.com Another source indicates that the assay of 5-Chloro-2-methylaniline can be performed by GC, with a specified purity of ≥98.0%. merckmillipore.comsigmaaldrich.com

Table 3: Typical GC Conditions for the Analysis of Chlorinated Anilines

| Parameter | Condition |

| Column | Equity-5, 30 m x 0.25 mm I.D., 0.25 µm sigmaaldrich.com |

| Oven Program | 50 °C (2 min), then ramp to 200 °C at 10 °C/min, then to 325 °C at 15 °C/min sigmaaldrich.com |

| Injector Temperature | 250 °C sigmaaldrich.com |

| Detector | FID at 325 °C sigmaaldrich.com or MS |

| Carrier Gas | Helium sigmaaldrich.com |

This table is based on a general method for anilines and would require optimization for this compound.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into the electronic structure, properties, and interactions of molecules at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about molecular geometry, vibrational frequencies, and electronic properties such as the distribution of electron density and the energies of molecular orbitals. nih.govresearchgate.net

For 5-Chloro-2-methylaniline, DFT studies can be employed to understand how the chloro and methyl substituents influence the electronic properties of the aniline ring and the amino group. These calculations can help in predicting the reactivity of the molecule and interpreting experimental data, such as IR and UV-Vis spectra. nih.govnih.gov For example, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and its potential as an electron donor or acceptor. nih.gov

Studies on similar substituted anilines have used DFT to evaluate electronic properties and predict reactivity. jmaterenvironsci.comresearchgate.net For instance, research on p-chloroaniline has utilized DFT to calculate its dipole moment and polarizability, providing insights into its stability and chemical activity. jmaterenvironsci.com

Table 4: Key Parameters Obtained from DFT Calculations

| Parameter | Significance |

| Optimized Geometry | Predicts bond lengths and angles. |

| Vibrational Frequencies | Helps in the assignment of IR and Raman spectral bands. nih.gov |

| HOMO-LUMO Energies | Relates to electronic transitions and reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential, predicting sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Provides information on the overall polarity of the molecule. jmaterenvironsci.com |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ijprajournal.comuomisan.edu.iq This method is widely used in drug discovery to screen virtual libraries of compounds for their potential to bind to a specific biological target. nih.gov

In the context of this compound, molecular docking simulations could be used to explore its potential interactions with various enzymes or receptors. Aniline and its derivatives are known to be building blocks for many biologically active compounds. researchgate.net Docking studies can help to identify potential protein targets and to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

For example, if a derivative of 5-Chloro-2-methylaniline is being investigated as a potential enzyme inhibitor, docking simulations can predict its binding mode within the enzyme's active site. acs.org This information can guide the design of more potent and selective analogs. Studies on other aniline derivatives have successfully used molecular docking to predict their binding affinity and to correlate it with their observed biological activity. ijprajournal.comnih.gov

Table 5: Information Derived from Molecular Docking Studies

| Information | Application in Research |

| Binding Pose | Predicts the 3D orientation of the ligand in the receptor's binding site. ijprajournal.com |

| Binding Affinity (Score) | Estimates the strength of the interaction between the ligand and the receptor. ijprajournal.com |

| Key Interactions | Identifies specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, etc. nih.gov |